N-(4-chlorobenzyl)-2-(3-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Description

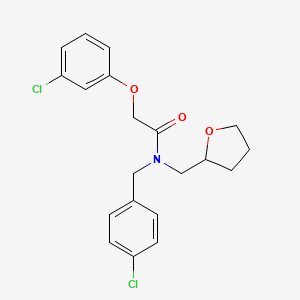

N-(4-chlorobenzyl)-2-(3-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS: 874128-80-0) is a synthetic acetamide derivative with a molecular formula of C20H21Cl2NO3 and a molar mass of 394.2916 g/mol . Its structure features:

- A 4-chlorobenzyl group attached to the acetamide nitrogen.

- A tetrahydrofuran-2-ylmethyl group as a second nitrogen substituent.

- A 3-chlorophenoxy moiety linked to the acetamide carbonyl.

Its structural complexity, with dual nitrogen substituents and halogenated aromatic groups, suggests possible enhanced stability and bioactivity compared to simpler analogs.

Properties

Molecular Formula |

C20H21Cl2NO3 |

|---|---|

Molecular Weight |

394.3 g/mol |

IUPAC Name |

2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C20H21Cl2NO3/c21-16-8-6-15(7-9-16)12-23(13-19-5-2-10-25-19)20(24)14-26-18-4-1-3-17(22)11-18/h1,3-4,6-9,11,19H,2,5,10,12-14H2 |

InChI Key |

NOXBCRNNZNWTSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-chlorobenzyl)-2-(3-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of the compound's biological activity, including its molecular structure, mechanisms of action, and relevant case studies.

Molecular Structure and Characteristics

The molecular formula of this compound is C21H23Cl2NO3, with a molecular weight of 408.3 g/mol. The compound features a complex structure that includes:

- Tetrahydrofuran ring : Contributes to the compound's solubility and reactivity.

- Chlorinated aromatic groups : These groups may play a critical role in its biological activity by influencing interactions with biological targets.

Potential Biological Activities

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes associated with cell proliferation, indicating potential anticancer properties.

- Protein Interactions : Interaction studies have shown that it may bind to various proteins involved in signaling pathways, influencing cellular responses.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The compound may modulate the activity of specific receptors or enzymes involved in critical biological pathways.

- Molecular docking studies could elucidate the binding affinities and interactions with target proteins, providing insights into its pharmacological profile.

Anticancer Activity

A study focused on similar compounds revealed that chlorinated phenoxy derivatives often exhibit potent anticancer effects. For instance, compounds with structural similarities to this compound have demonstrated significant cytotoxicity against various cancer cell lines. Table 1 summarizes findings from related studies:

| Compound Name | IC50 (µM) | Target Cell Line | Reference |

|---|---|---|---|

| Compound A | 5.0 | MCF-7 | |

| Compound B | 10.0 | A549 | |

| This compound | TBD | TBD |

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds structurally related to this compound have shown promise in inhibiting key enzymes involved in tumor growth and metastasis. These findings suggest a potential pathway for therapeutic applications in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

N-(4-chlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide (BH52363)

- Structure: Differs by replacing the 3-chlorophenoxy group with a simple phenoxy moiety.

- Molecular Formula: C20H22ClNO3; Molar Mass: 359.8466 g/mol .

- Key Difference: The absence of a chlorine atom on the phenoxy group may reduce electrophilicity and alter binding interactions with biological targets.

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide

- Structure : Features a sulfone-containing tetrahydrothiophene group instead of tetrahydrofuran.

- Molecular Formula: C20H22ClNO5S; Molar Mass: 423.91 g/mol .

Variations in the Aromatic/Oxy Substituents

N-(4-chlorobenzyl)-2-(N-allylacetamido)-2-(4-methoxyphenyl)acetamide

- Structure : Contains a 4-methoxyphenyl group and an allyl substituent.

- Molecular Formula : C21H23ClN2O3; Molar Mass : 386.871 g/mol.

- Physical Properties : Melting point = 124.9–125.4°C ; synthesized in 80% yield .

2-(3-Chlorophenoxy)-N-(4-cyanophenyl)acetamide

- Structure: Replaces the 4-chlorobenzyl and tetrahydrofuran groups with a 4-cyanophenyl substituent.

- Key Difference: The cyano group introduces strong electron-withdrawing effects, which may improve binding to enzymes or receptors requiring electron-deficient aromatic interactions .

Thiadiazole and Quinazolinone Derivatives

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j)

- Structure : Incorporates a thiadiazole ring instead of the acetamide core.

- Physical Properties : Melting point = 138–140°C ; synthesized in 82% yield .

- Key Difference : The thiadiazole ring enhances rigidity and may confer antimicrobial or anticancer activity due to sulfur’s nucleophilic properties.

2-((4-Chlorobenzyl)thio)-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one (5)

- Structure: Quinazolinone core with a 4-chlorobenzylthio group.

- Key Difference: The quinazolinone scaffold is associated with kinase inhibition and antitumor activity, suggesting divergent therapeutic applications compared to acetamides .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Halogenation : Chlorine atoms on aromatic rings enhance lipophilicity and receptor binding in many bioactive molecules.

- Heterocyclic Substituents : Tetrahydrofuran and tetrahydrothiophene groups improve solubility and metabolic stability compared to purely aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.